The compound is classified under the category of amino acid derivatives and has the following identifiers:
It is commonly referred to as Marfey's reagent, which is widely used for the derivatization of amino acids to facilitate their separation and quantification via high-performance liquid chromatography (HPLC) .
The synthesis of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide typically involves several key steps:
For instance, one method involves the alkylation of L-alanine with 2,4-dinitro-5-fluorobenzoyl chloride, followed by hydrolysis to yield the desired amide product .
N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide participates in various chemical reactions:
These reactions are critical for enhancing the analytical capabilities of this compound in various biochemical assays .
The mechanism of action for N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide primarily revolves around its role as a chiral derivatizing agent:
This mechanism is crucial for accurately quantifying and identifying amino acid compositions in complex mixtures .
The physical and chemical properties of N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide include:
These properties are essential for its handling and application in laboratory settings .
N(alpha)-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide has several important applications:
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), commonly termed Marfey’s reagent, is a premier chiral derivatizing agent for amino acid enantiomer separation. It reacts selectively with primary amines of amino acids to form diastereomeric derivatives separable by reversed-phase high-performance liquid chromatography (HPLC) or ion mobility spectrometry-mass spectrometry (IMS-MS). The reaction mechanism involves nucleophilic aromatic substitution, where the amino group displaces the fluorine atom at the 5-position of the 2,4-dinitrofluorobenzene scaffold. This yields diastereomers with distinct physicochemical properties due to the introduced chiral center from L-alaninamide [1] [5] [6].
FDAA exhibits exceptional enantioselectivity for proteinogenic and non-proteinogenic amino acids. A landmark study achieved baseline separation of all 19 pairs of proteinogenic D/L-amino acids using trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) after FDAA derivatization. This protocol enabled simultaneous chiral resolution in a single analytical run with detection limits down to the nanomolar range, leveraging differences in collisional cross-section (CCS) values between diastereomers [3]. For tyrosine analogs like β-methoxytyrosine, FDAA derivatives showed superior enantioselectivity compared to other chiral agents (e.g., GITC, OPA-IBLC), though separation of β-substituted isomers required alternative reagents [7].
Table 1: Amino Acid Enantiomer Separation Efficiency Using FDAA
Amino Acid Type | Separation Technique | Resolution Factor (Rs) | Detection Limit |
---|---|---|---|
Proteinogenic D/L-AAs (19 pairs) | TIMS-MS | >1.5 (all pairs) | 0.1–5.0 nM |
β-Methoxytyrosine | RP-HPLC/UV | 1.2–3.8 | 100–500 pmol |
Allo-Isoleucine | RP-HPLC/ESI-MS | 4.2 | 50 pmol |
N-Methylated AAs | RP-HPLC/UV | 0.8–2.5 | 10–200 pmol |
FDAA’s limitations include relatively low sensitivity in UV detection (340 nm) compared to fluorescent tags. However, its compatibility with electrospray ionization (ESI) enhances sensitivity in mass spectrometry, enabling trace analysis of unusual amino acids in complex matrices like marine peptides or bacterial extracts [4] [7].
Precolumn derivatization efficiency hinges on precise control of reaction variables. Optimal conditions for FDAA labeling include:
The solvent system critically influences derivatization kinetics. Methanol/tetrahydrofuran (1:1 v/v) or acetone/water (4:3 v/v) enhances reagent solubility and derivative stability. For hydrophobic amino acids (e.g., N-methylleucine), adding 20% acetonitrile prevents precipitation [4] [7].
Table 2: Optimized Reaction Conditions for FDAA Derivatization
Parameter | Standard Protocol | Accelerated Protocol | Notes |
---|---|---|---|
Temperature | 40°C | 50°C | Higher temps reduce time |
Time | 90 min | 60 min | |
Buffer | 0.1 M NaHCO₃ (pH 8.5) | 0.1 M NaHCO₃ (pH 9.0) | Avoid pH >9.0 to prevent hydrolysis |
Solvent System | MeOH/THF (1:1) | Acetone/H₂O (4:3) | THF enhances solubility |
Quenching Agent | 2 M HCl | 5% acetic acid | Neutralizes excess reagent |
In complex matrices (e.g., mouse brain extracts), a cleanup step via solid-phase extraction (C18 cartridges) post-derivatization reduces ion suppression in LC-MS. Gradient elution with acetic acid/acetonitrile achieves baseline separation of FDAA-amino acid diastereomers within 50 minutes [3] [7].
The core scaffold of FDAA reagents is synthesized through a two-step sequence:
Variants like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) substitute L-valinamide for L-alaninamide, altering steric bulk to enhance resolution of branched-chain amino acids. FDVA synthesis follows an identical pathway but starts from L-valine [2] [9]. Heavy-atom isotope-labeled analogs (e.g., ¹³C₂-FDAA) incorporate ¹³C₂-L-alanine during chiral auxiliary preparation, enabling mass-tagged quantification in metabolomics. These retain identical chromatographic behavior to native FDAA while allowing isotopic discrimination in MS [8].
Key Synthetic Metrics:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3